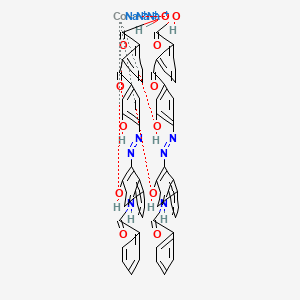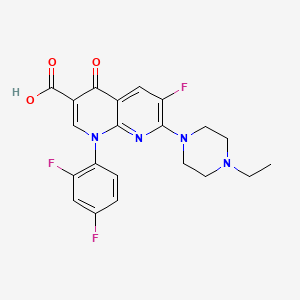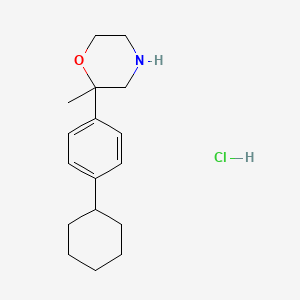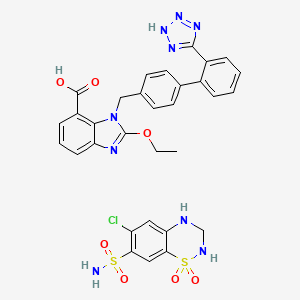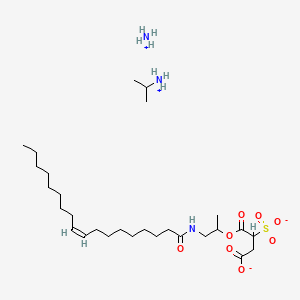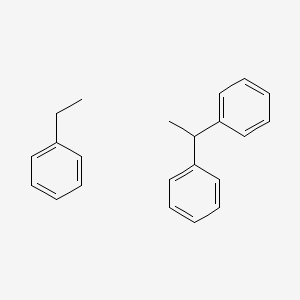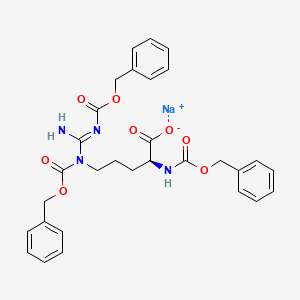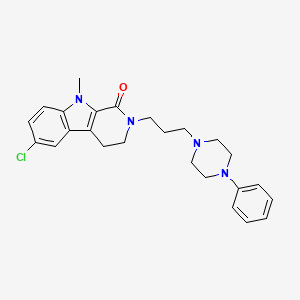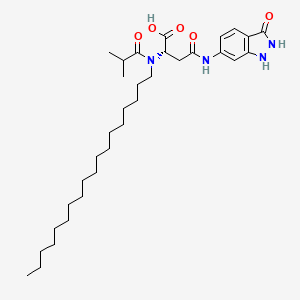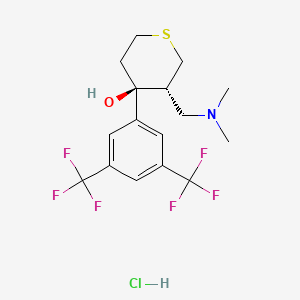
2H-Thiopyran-4-ol, tetrahydro-4-(3,5-bis(trifluoromethyl)phenyl)-3-((dimethylamino)methyl)-, hydrochloride, trans-(+-)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-Thiopyran-4-ol, tetrahydro-4-(3,5-bis(trifluoromethyl)phenyl)-3-((dimethylamino)methyl)-, hydrochloride, trans-(±)- is a complex organic compound that belongs to the class of thiopyrans. Thiopyrans are sulfur-containing heterocycles that have significant applications in medicinal chemistry and materials science. This compound, in particular, is characterized by its unique structural features, including the presence of trifluoromethyl groups and a dimethylamino moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Thiopyran-4-ol, tetrahydro-4-(3,5-bis(trifluoromethyl)phenyl)-3-((dimethylamino)methyl)-, hydrochloride, trans-(±)- typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the Thiopyran Ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.
Introduction of Trifluoromethyl Groups: This step often involves the use of trifluoromethylating agents under specific conditions.
Attachment of the Dimethylamino Group: This can be done through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at various functional groups, potentially converting ketones to alcohols or reducing double bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups attached to the thiopyran ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, amines, and other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce new functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in organic synthesis.
Biology
In biological research, derivatives of thiopyrans have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine
Medicinal chemistry applications may include the development of new pharmaceuticals. The presence of trifluoromethyl groups often enhances the biological activity and metabolic stability of drug candidates.
Industry
In the industrial sector, this compound may be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2H-Thiopyran-4-ol, tetrahydro-4-(3,5-bis(trifluoromethyl)phenyl)-3-((dimethylamino)methyl)-, hydrochloride, trans-(±)- would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl groups can enhance binding affinity and selectivity.
Comparación Con Compuestos Similares
Similar Compounds
Thiopyran Derivatives: Compounds with similar thiopyran rings but different substituents.
Trifluoromethylated Compounds: Molecules containing trifluoromethyl groups, which are known for their unique chemical properties.
Uniqueness
The uniqueness of this compound lies in its combination of a thiopyran ring with trifluoromethyl and dimethylamino groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Conclusion
2H-Thiopyran-4-ol, tetrahydro-4-(3,5-bis(trifluoromethyl)phenyl)-3-((dimethylamino)methyl)-, hydrochloride, trans-(±)- is a compound with significant potential in scientific research and industrial applications. Its unique structural features and versatile reactivity make it a valuable compound for further study and development.
Propiedades
Número CAS |
119558-38-2 |
|---|---|
Fórmula molecular |
C16H20ClF6NOS |
Peso molecular |
423.8 g/mol |
Nombre IUPAC |
(3R,4S)-4-[3,5-bis(trifluoromethyl)phenyl]-3-[(dimethylamino)methyl]thian-4-ol;hydrochloride |
InChI |
InChI=1S/C16H19F6NOS.ClH/c1-23(2)8-13-9-25-4-3-14(13,24)10-5-11(15(17,18)19)7-12(6-10)16(20,21)22;/h5-7,13,24H,3-4,8-9H2,1-2H3;1H/t13-,14+;/m0./s1 |
Clave InChI |
SJKJHGCCHZJQEM-LMRHVHIWSA-N |
SMILES isomérico |
CN(C)C[C@H]1CSCC[C@]1(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)O.Cl |
SMILES canónico |
CN(C)CC1CSCCC1(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



